Bis(4-fluorophenyl)mercury
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Overview
Description
Bis(4-fluorophenyl)mercury is an organomercury compound characterized by the presence of two 4-fluorophenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-fluorophenyl)mercury typically involves the reaction of mercury(II) acetate with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic mercury compounds involved.
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-fluorophenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-fluorophenyl compounds.
Substitution: The 4-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide and 4-fluorophenol, while reduction may produce elemental mercury and 4-fluorobenzene .
Scientific Research Applications
Bis(4-fluorophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis(4-fluorophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Bis(3-fluorophenyl)mercury: Similar in structure but with the fluorine atoms in the meta position.
Bis(4-chlorophenyl)mercury: Contains chlorine atoms instead of fluorine.
Bis(4-bromophenyl)mercury: Contains bromine atoms instead of fluorine.
Uniqueness
Bis(4-fluorophenyl)mercury is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. This can affect its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
404-36-4 |
---|---|
Molecular Formula |
C12H8F2Hg |
Molecular Weight |
390.78 g/mol |
IUPAC Name |
bis(4-fluorophenyl)mercury |
InChI |
InChI=1S/2C6H4F.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; |
InChI Key |
UFABGMGVXDRYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Hg]C2=CC=C(C=C2)F |
Origin of Product |
United States |
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